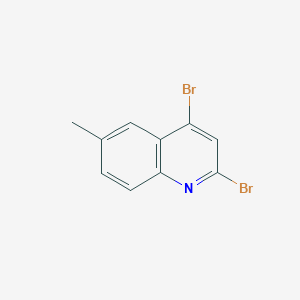

2,4-Dibromo-6-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7Br2N |

|---|---|

Molecular Weight |

300.98 g/mol |

IUPAC Name |

2,4-dibromo-6-methylquinoline |

InChI |

InChI=1S/C10H7Br2N/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 |

InChI Key |

QGVLMLMVKLGGGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Br)Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2,4 Dibromo 6 Methylquinoline

Nucleophilic Substitution Reactions of Bromo-Substituted Quinolines

The presence of two bromine atoms on the pyridine (B92270) ring of the quinoline (B57606) nucleus makes 2,4-Dibromo-6-methylquinoline highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the quinoline nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack.

Selective Halogen Displacement at C-2 and C-4 Positions

In dihaloquinolines, the regioselectivity of nucleophilic substitution is a critical aspect. Generally, the C-4 position of the quinoline ring is more activated towards nucleophilic attack than the C-2 position. mdpi.com This enhanced reactivity is attributed to the greater ability of the nitrogen atom to stabilize the Meisenheimer-type intermediate formed during the substitution at the C-4 position.

For instance, studies on analogous 2,4-dihaloquinolines have demonstrated that reactions with various nucleophiles predominantly occur at the C-4 position, leaving the C-2 halogen intact. mdpi.com This inherent selectivity allows for a stepwise functionalization of the quinoline core. Lithium-halogen exchange reactions on 2,4-dibromoquinolines have also been shown to proceed regioselectively at the C-4 position. researchgate.net

Amination, Alkoxylation, and Thiolation Pathways

The bromo substituents in this compound can be displaced by a variety of nitrogen, oxygen, and sulfur nucleophiles to introduce amino, alkoxy, and thioether functionalities, respectively.

Amination: The introduction of amino groups is a crucial transformation in the synthesis of biologically active molecules. While direct amination of haloquinolines can be challenging, indirect methods have proven effective. mdpi.org For the related 2,4-dibromo-8-methylquinoline, amination has been achieved through azidation followed by reduction. mdpi.org The initial reaction with sodium azide (B81097) occurs selectively at the C-4 position. Subsequent reduction of the resulting 4-azido-2-bromo-8-methylquinoline, for instance via a Staudinger reaction, would yield the corresponding 4-amino derivative. A similar reactivity pattern is anticipated for this compound.

Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, provides a powerful and general method for the formation of C-N bonds and has been successfully applied to various dihaloquinolines. mdpi.com

Alkoxylation: The displacement of bromide with alkoxides leads to the formation of alkoxyquinolines. Regioselective alkoxydehalogenation of 2,4-dichloroquinolines has been achieved using solid sodium alkoxide in toluene, affording the 2-alkoxy-4-chloroquinolines. researchgate.net A similar approach with this compound would be expected to yield 2-alkoxy-4-bromo-6-methylquinolines. The use of an alcoholic alkoxide solution, in contrast, often leads to the substitution of both halogens. researchgate.net

Thiolation: The synthesis of thioethers from aryl halides can be accomplished using various methods. While direct reaction with thiols can be employed, alternative thiol-free reagents like xanthates offer a more user-friendly approach for the introduction of a sulfur linkage. nih.gov The reaction of an aryl halide with a potassium xanthate (ROCS2K) can produce a thioether derivative. This method would be applicable to this compound for the selective introduction of a thioether group, likely at the more reactive C-4 position.

Table 1: Nucleophilic Substitution Reactions on Analagous 2,4-Dihaloquinolines

| Substrate | Nucleophile/Reagent | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dibromo-8-methylquinoline | Sodium Azide | C-4 | 4-Azido-2-bromo-8-methylquinoline | mdpi.org |

| 2,4-Dichloroquinolines | Sodium Alkoxide (solid) | C-2 | 2-Alkoxy-4-chloroquinolines | researchgate.net |

| Aryl Halides | Potassium Xanthate | - | Thioethers | nih.gov |

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, enabling the introduction of aryl and alkynyl moieties onto the quinoline scaffold.

Cross-Coupling Reactions for Functionalization

The bromine atoms at C-2 and C-4 of this compound serve as excellent coupling partners in various palladium-catalyzed reactions. The differential reactivity of the two C-Br bonds can often be exploited to achieve selective functionalization.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a highly versatile method for forming C-C bonds. yonedalabs.com This reaction has been widely applied to haloquinolines for the synthesis of aryl-substituted derivatives. researchgate.net In the case of dihaloquinolines, the regioselectivity of the Suzuki-Miyaura coupling can be influenced by the nature of the halogen and the reaction conditions. For substrates containing different halogens, the order of reactivity is typically I > Br > Cl. For dihalo compounds with the same halogen, electronic effects and steric hindrance play a crucial role in determining the site of reaction. In many instances, coupling occurs preferentially at the C-4 position of 2,4-dihaloquinolines. nih.gov

Table 2: Suzuki-Miyaura Coupling of Dihaloquinolines

| Substrate | Coupling Partner | Catalyst System | Position of Coupling | Product Type | Reference |

|---|---|---|---|---|---|

| 6,8-Dibromo-1,2,3,4-tetrahydroquinolines | Arylboronic acids | PdCl₂(PPh₃)₂ | C-6 and C-8 | Diaryl-tetrahydroquinolines | researchgate.net |

| 2,4,7-Trichloroquinazoline | Arylboronic acids | Palladium catalyst | C-4 (selective) | 4-Aryl-2,7-dichloroquinazoline | nih.gov |

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted quinolines. The regioselectivity of the Sonogashira coupling on dihaloquinolines follows similar principles to the Suzuki-Miyaura coupling. When different halogens are present, the more reactive halogen will typically undergo coupling first. For instance, in 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs selectively at the C-4 position. libretexts.org For dihalo compounds with identical halogens, the reaction tends to occur at the more electrophilic position. libretexts.org This selectivity allows for the controlled introduction of alkynyl groups onto the quinoline core.

Table 3: Sonogashira Coupling of Dihaloquinolines

| Substrate | Coupling Partner | Catalyst System | Position of Coupling | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | C-4 | 4-Alkynyl-2-bromo-quinoline | libretexts.org |

| Dichloro aryl substrate | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | More electrophilic position | Mono-alkynylated product | libretexts.org |

Organometallic Chemistry (e.g., Grignard and Organolithium Reagents)

Direct reaction with highly reactive organometallic compounds like Grignard and organolithium reagents offers a pathway for nucleophilic substitution of the bromine atoms. These reagents, acting as potent nucleophiles, can displace the bromide ions to form new carbon-carbon bonds. mnstate.eduscispace.com

In the case of 2,4-dibromoquinoline (B189380) derivatives, reactions with Grignard reagents have been shown to be regioselective. For instance, the use of i-PrMgCl•LiCl has been reported to favor reaction at the C4 position. worktribe.com This selectivity contrasts with the C2-selectivity often observed in palladium-catalyzed couplings and highlights how the reaction mechanism (nucleophilic substitution vs. catalytic cycle) can influence the outcome of derivatization.

Organolithium reagents are even more reactive and basic than Grignard reagents. sigmaaldrich.com Their application in the functionalization of this compound would likely also proceed via nucleophilic substitution, with the potential for competing side reactions such as metal-halogen exchange. The choice of solvent and reaction temperature is crucial to control the reactivity of these powerful reagents. scispace.com

Functional Group Transformations at the Methyl Position

The C6-methyl group serves as a handle for further synthetic modifications, allowing for the introduction of various functional groups through oxidation or halogenation.

Oxidation Reactions (e.g., to Carbaldehyde or Carboxylic Acid)

The methyl group on the quinoline ring can be oxidized to higher oxidation states, such as a carbaldehyde (-CHO) or a carboxylic acid (-COOH). Various oxidizing agents can be employed for this transformation. For example, selenium dioxide (SeO₂) is a known reagent for the oxidation of activated methyl groups, such as the C2-methyl group in quinoline derivatives, to the corresponding aldehydes. mdpi.com Other strong oxidizing agents, like potassium permanganate (B83412) (KMnO₄), could potentially oxidize the methyl group further to a carboxylic acid. These transformations provide access to key intermediates for further derivatization, such as reductive amination or esterification.

Further Halogenation of the Methyl Group (e.g., to Dibromomethyl)

The methyl group can also undergo radical halogenation to introduce one or more halogen atoms. Research has shown that the bromination of certain 2-methylquinoline (B7769805) precursors can lead to the formation of a 2-(dibromomethyl)quinoline (B189525) derivative. researchgate.net This reaction typically proceeds under conditions that favor radical substitution, such as the use of N-bromosuccinimide (NBS) with a radical initiator or exposure to UV light. This suggests that the 6-methyl group of this compound could be transformed into a monobromomethyl (-CH₂Br), dibromomethyl (-CHBr₂), or even a tribromomethyl (-CBr₃) group, which are valuable synthons for subsequent nucleophilic substitution or other transformations.

Table 3: Potential Transformations of the C6-Methyl Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | SeO₂ | Carbaldehyde (-CHO) |

| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

This table presents plausible reactions based on established chemical principles.

Investigation of Regioselectivity and Stereoselectivity in Derivatization

A central challenge in the chemistry of this compound is controlling the regioselectivity of its reactions. The two bromine atoms at C2 and C4 exhibit different reactivity profiles depending on the reaction type.

As noted previously, palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck on 2,4-dibromoquinoline generally show a preference for substitution at the C2 position. nih.gov This regioselectivity is a consequence of the electronic properties of the quinoline ring, where the C2 position is more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. However, this inherent preference can sometimes be altered. For example, using a more reactive electrophile, such as converting the C4-bromide to an iodide (creating 2-bromo-4-iodo-6-methylquinoline), could reverse the selectivity and direct the coupling to the C4 position. nih.gov

In contrast, nucleophilic substitution reactions with strong organometallic reagents like Grignard reagents may favor the C4 position. worktribe.com This altered regioselectivity provides a complementary synthetic strategy to access 4-substituted-2-bromo-6-methylquinoline derivatives, which are not the primary products of many cross-coupling reactions.

Stereoselectivity becomes a factor when introducing chiral centers during derivatization. For instance, a stereoselective synthesis starting from the related 2,4-dibromo-6-methoxyquinoline has been reported, underscoring the potential to control the three-dimensional arrangement of new substituents. researchgate.net Similarly, Negishi couplings involving chiral secondary alkylzinc reagents have been shown to proceed with a high degree of stereoretention, offering a pathway to enantiomerically enriched quinoline derivatives. nih.govacs.org The choice of chiral ligands on the metal catalyst or the use of chiral reagents is paramount for achieving high stereoselectivity in these transformations.

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-bromo-4-iodo-6-methylquinoline |

| 2-bromo-6-methylquinoline |

| 2,4-dibromo-6-methoxyquinoline |

| 2-(dibromomethyl)quinoline |

| 4-substituted-2-bromo-6-methylquinoline |

| N-bromosuccinimide |

| Palladium(II) acetate (B1210297) |

| Potassium permanganate |

| Selenium dioxide |

| Tetrakis(triphenylphosphine)palladium(0) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic molecules. For 2,4-Dibromo-6-methylquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the substitution pattern on the quinoline (B57606) core. While specific experimental data for this compound is not extensively reported in the reviewed literature, the expected spectral features can be inferred from data on closely related dihalogenated quinolines. researchgate.net

¹H NMR and ¹³C NMR for Core Structure and Substituent Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The protons on the benzenoid ring (H-5, H-7, and H-8) would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromine and methyl substituents. The methyl group at the C-6 position would likely appear as a singlet in the upfield region of the spectrum, typically around 2.5 ppm. rsc.org The proton at C-3 would also present as a singlet in the aromatic region.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. It is expected to show ten distinct signals, corresponding to the ten carbon atoms in the this compound molecule, unless there is an accidental overlap of signals. The carbons bearing the bromine atoms (C-2 and C-4) would be significantly deshielded. The chemical shifts of the quinoline ring carbons are influenced by the substituents, with typical ranges observable for halogenated quinolines. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | Deshielded (bearing Br) |

| C3 | Aromatic singlet | Aromatic region |

| C4 | - | Deshielded (bearing Br) |

| C4a | - | Aromatic region (quaternary) |

| C5 | Aromatic doublet/singlet | Aromatic region |

| C6 | - | Aromatic region (quaternary, bearing CH₃) |

| C7 | Aromatic doublet | Aromatic region |

| C8 | Aromatic doublet | Aromatic region |

| C8a | - | Aromatic region (quaternary) |

| 6-CH₃ | Singlet (approx. 2.5) | Aliphatic region |

Note: The predicted values are based on general principles and data from similar quinoline structures. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Connectivity Analysis

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in confirming the connectivity of the protons on the benzenoid ring (H-5, H-7, and H-8).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the direct assignment of the protonated carbons in the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C-H stretching of the methyl group: Expected around 2850-2960 cm⁻¹.

C=C and C=N stretching vibrations of the quinoline ring: These would appear in the 1400-1600 cm⁻¹ region.

C-Br stretching: The presence of the two bromine atoms would give rise to characteristic absorptions in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would clearly indicate the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region would exhibit a characteristic cluster of peaks at M⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. This distinctive pattern provides strong evidence for the presence of two bromine atoms in the molecule. Fragmentation of the molecular ion would likely involve the loss of bromine atoms and potentially the methyl group, providing further structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₀H₇Br₂N), HRMS provides definitive evidence of its molecular formula. The presence of two bromine atoms creates a highly characteristic isotopic pattern for the molecular ion ([M]⁺), because natural bromine consists of two isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in three distinct peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with an approximate intensity ratio of 1:2:1.

By comparing the experimentally measured monoisotopic mass to the theoretically calculated mass, the molecular formula can be confirmed with a high degree of confidence, typically within a mass error of less than 5 parts per million (ppm).

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇Br₂N |

| Calculated Monoisotopic Mass | 302.8996 u |

| Expected Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ |

| Expected Intensity Ratio | ~1:2:1 |

Note: This table represents theoretical values. Specific experimental data for this compound is not publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio and fragmentation pattern. For a sample of this compound, GC analysis is first employed to assess its purity. An ideal sample would yield a single, sharp peak in the chromatogram, indicating the absence of volatile impurities. The retention time of this peak is a characteristic identifier under specific analytical conditions.

Following separation by GC, the compound is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. The spectrum for this compound would be expected to show the characteristic 1:2:1 isotopic pattern for the molecular ion cluster around m/z 303, 305, and 307. Key fragmentation pathways would likely involve the sequential loss of the two bromine atoms and the methyl group, providing further structural confirmation.

Table 2: Expected GC-MS Fragmentation Data for this compound

| Feature | Expected Observation |

|---|---|

| Retention Time | A single major peak under specific GC conditions. |

| Molecular Ion (M⁺) | A cluster of peaks at m/z ~303, 305, 307. |

| Key Fragments | Expected ions corresponding to [M-Br]⁺, [M-2Br]⁺, and other fragments from the quinoline core. |

Note: This table outlines expected results from a standard GC-MS analysis. Experimentally determined spectra are required for definitive confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insight into the electronic transitions within the molecule's conjugated π-system. The UV-Vis absorption spectrum of this compound is expected to exhibit distinct absorption bands characteristic of the substituted quinoline core. These absorptions correspond to π→π* and n→π* electronic transitions. The position (λmax) and intensity of these bands can be influenced by solvent polarity.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. While quinoline itself is fluorescent, the presence of two heavy bromine atoms in this compound is expected to significantly quench fluorescence. This phenomenon, known as the "heavy-atom effect," promotes intersystem crossing to the triplet state, which then typically deactivates non-radiatively, reducing or eliminating fluorescence emission.

Table 3: Representative Electronic Absorption Data for Substituted Quinolines

| Compound Class | Typical Absorption Maxima (λmax) | Expected Fluorescence |

|---|---|---|

| Bromo-substituted Quinolines | 280-350 nm | Weak to negligible (quenching) |

Note: The values presented are representative for this class of compounds. Specific experimental spectra for this compound are not available in the cited literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous elucidation of the molecular structure.

A single-crystal X-ray diffraction analysis of this compound would confirm the planarity of the quinoline bicyclic system and precisely locate the positions of the two bromine atoms and the methyl group on the ring. Furthermore, it would reveal how the molecules pack within the crystal lattice. This packing is governed by intermolecular forces, which could include π-π stacking interactions between the aromatic rings of adjacent molecules or potential halogen bonding (C-Br···N or C-Br···Br interactions), which can significantly influence the material's physical properties.

While a crystal structure for this compound is not publicly available, data from structurally similar compounds, such as 2,4-dichloro-3-methylquinoline, can provide insight into the expected structural parameters.

Table 4: Representative Crystallographic Data for a Structurally Related Dihaloquinoline

| Parameter | Data for 2,4-dichloro-3-methylquinoline |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a=4.026 Å, b=13.910 Å, c=16.142 Å |

| Key Bond Lengths | C-Cl ≈ 1.73 Å |

| Key Bond Angles | C-C-Cl ≈ 119-121° |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study. It does not represent this compound.

Computational and Theoretical Chemistry Studies of 2,4 Dibromo 6 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic behavior and predicting the chemical reactivity of 2,4-Dibromo-6-methylquinoline. These methods provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of molecular systems due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry and predicting various electronic properties. researchgate.netscience.gov These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional structure of the molecule in its lowest energy state.

Furthermore, DFT is employed to calculate electronic properties that are crucial for understanding the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and the kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive.

Basis Set Selection and Assessment of Computational Level of Theory

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, it is essential to use basis sets that can adequately describe the electron distribution. Pople-style basis sets, such as 6-311++G(d,p), are commonly used as they include polarization and diffuse functions, which are important for accurately modeling the electronic structure and intermolecular interactions. researchgate.netnih.gov

The assessment of the computational level of theory involves comparing the results obtained from different methods (e.g., DFT with various functionals, HF) and basis sets with available experimental data or with results from higher-level, more accurate (though more computationally expensive) calculations. This comparison helps in validating the chosen computational approach and ensures the reliability of the predicted properties. researchgate.netacs.org

Molecular Geometry and Conformational Analysis

Computational methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization calculations, typically performed using DFT with a suitable basis set, can predict the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. pnrjournal.com

Conformational analysis, which involves exploring the potential energy surface of the molecule by systematically changing dihedral angles, can identify different stable conformers and the energy barriers between them. For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be limited.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Br | 1.895 | C2-C3-C4 | 119.8 |

| C4-Br | 1.898 | C3-C4-N1 | 121.5 |

| C6-C(CH3) | 1.510 | C5-C6-C7 | 120.5 |

| N1-C2 | 1.315 | C6-C7-C8 | 119.9 |

| C9-N1 | 1.378 | C9-N1-C2 | 117.3 |

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT (e.g., B3LYP/6-311++G(d,p)) calculations. Actual values would require specific computational studies.

Vibrational Frequency Calculations and Their Correlation with Experimental Data

By performing frequency calculations on the optimized geometry of this compound, a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities can be obtained. nih.gov These calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies using empirical scaling factors to achieve better agreement with experimental data. researchgate.net The Potential Energy Distribution (PED) analysis can further help in providing a detailed assignment of each vibrational mode. nih.gov

Table 2: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3150 | 3024 | 3020 | Aromatic C-H stretch |

| ν(C-H) methyl | 3010 | 2890 | 2885 | Methyl C-H stretch |

| ν(C=N) | 1620 | 1555 | 1550 | Quinoline (B57606) ring stretch |

| ν(C=C) | 1580 | 1517 | 1515 | Quinoline ring stretch |

| ν(C-Br) | 680 | 653 | 650 | C-Br stretch |

| δ(C-H) methyl | 1450 | 1392 | 1390 | Methyl C-H bend |

Note: This table presents illustrative data. The calculated frequencies are hypothetical and would be derived from quantum chemical calculations (e.g., B3LYP/6-311++G(d,p)). Experimental data would be needed for correlation.

Electronic Structure Descriptors and Reactivity Prediction

The electronic structure of this compound, as determined by quantum chemical calculations, provides a wealth of information for predicting its reactivity. Several descriptors derived from the electronic structure are particularly useful.

The energies of the HOMO and LUMO are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's polarizability and chemical reactivity. researchgate.net

Other important reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within the molecule, providing a detailed map of local reactivity. nih.gov

By calculating these descriptors, one can predict how this compound will interact with other reagents and identify the most likely sites for electrophilic or nucleophilic attack.

Table 3: Hypothetical Electronic Structure Descriptors for this compound

| Descriptor | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.426 |

Note: These values are hypothetical and for illustrative purposes. They would be derived from the results of quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. scirp.org

For this compound, the presence of bromine atoms, which are electron-withdrawing, and a methyl group, which is electron-donating, on the quinoline core influences the energies of the frontier orbitals. DFT calculations on various substituted quinolines have shown that such substitutions can tune the HOMO-LUMO gap. nih.govrsc.org While precise values for this compound are not available, we can present a representative table based on data from analogous brominated and methylated quinoline derivatives.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -6.0 |

| ELUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 |

| Disclaimer: The data in this table are illustrative and have been inferred from computational studies on structurally related quinoline derivatives. Specific experimental or theoretical values for this compound may vary. |

The HOMO is expected to be distributed over the quinoline ring, with significant contributions from the nitrogen atom and the methyl-substituted benzene (B151609) ring, reflecting the electron-donating character of these moieties. Conversely, the LUMO is likely to be localized more on the quinoline core, particularly on the carbon atoms bonded to the electronegative bromine atoms, indicating these as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding and interaction among bonds in a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions quantifies the strength of the delocalization.

Table 2: Representative NBO Analysis Data for Key Interactions in this compound (Illustrative Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(N) | π(C2-C3) | 20 - 30 |

| π(C5-C6) | π(C7-C8) | 15 - 25 |

| σ(C-H) of CH3 | σ(C6-C5) | 2 - 5 |

| n(Br) | σ(C2-N1) | 1 - 3 |

| Disclaimer: The data in this table are illustrative and based on typical values from NBO analyses of substituted aromatic and heterocyclic compounds. Specific values for this compound would require dedicated computational studies. |

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bohrium.com The ESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, colored in shades of blue).

For this compound, the ESP surface would be expected to show the most negative potential localized around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The regions around the bromine atoms would likely exhibit a slightly positive or neutral potential (the "sigma-hole" phenomenon), which can lead to halogen bonding interactions. The methyl group, being weakly electron-donating, would slightly increase the negative potential on the benzene part of the quinoline ring. The hydrogen atoms of the quinoline ring would show positive potential. This distribution of electrostatic potential provides a clear rationale for the molecule's intermolecular interactions and reactivity patterns.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. mdpi.com For this compound, computational studies could explore various reactions, such as nucleophilic aromatic substitution (SNAr) at the bromine-substituted positions or electrophilic substitution on the quinoline ring.

For instance, in a hypothetical SNAr reaction, computational modeling could compare the activation barriers for the substitution of the bromine at the C2 versus the C4 position. It is generally observed in quinoline systems that the C2 and C4 positions are activated towards nucleophilic attack. The presence of two bromine atoms at these positions in this compound makes it an interesting substrate for such reactions. Theoretical studies on the bromination of quinolin-4(1H)-ones have shown that the reaction pathway is influenced by the substituents present on the ring. nuph.edu.ua Similarly, computational analysis of the electrophilic bromination of aromatic compounds has been used to predict regioselectivity. mdpi.com

By modeling the reaction pathways, intermediates, and transition states, one can predict the most likely products and understand the factors controlling the reaction's outcome, such as steric and electronic effects of the substituents.

In Silico Prediction of Chemical Behavior and Synthetic Pathways

In silico methods, which encompass a range of computational techniques, are increasingly used to predict the chemical behavior and to design synthetic pathways for novel compounds. core.ac.ukmarquette.edu For this compound, these methods can be employed to predict various properties and to propose efficient synthetic routes.

Prediction of Chemical Behavior:

Reactivity: Based on the FMO analysis and ESP maps, the reactivity of this compound can be predicted. The nitrogen atom is a likely site for electrophilic attack, while the C2 and C4 positions are susceptible to nucleophilic attack. The benzene ring could undergo further electrophilic substitution, with the directing effects of the methyl group and the fused pyridine (B92270) ring influencing the position of substitution.

Physicochemical Properties: In silico tools can predict properties such as solubility, logP (lipophilicity), and pKa. These predictions are valuable in the context of medicinal chemistry and materials science. researchgate.netresearchgate.net

Toxicity and Biological Activity: Computational toxicology models can provide an initial assessment of the potential toxicity of the compound. marquette.eduljmu.ac.uk Furthermore, molecular docking studies could predict the binding affinity of this compound to various biological targets, suggesting potential therapeutic applications. jpionline.org

Prediction of Synthetic Pathways:

Retrosynthesis Analysis: Computational tools can assist in retrosynthetic analysis, suggesting potential starting materials and reaction steps. For this compound, a plausible retrosynthetic route would start from 6-methylquinoline (B44275).

Reaction Condition Optimization: In silico modeling can help in optimizing reaction conditions by predicting the effect of different solvents, catalysts, and temperatures on reaction rates and yields. For instance, the synthesis of similar brominated quinolines has been reported, and these methods could be computationally evaluated for the target molecule. nih.gov A known synthetic approach for a related compound, 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline, involves the bromination of the corresponding 2-(4-fluorophenyl)-3-methylquinoline. A similar strategy could likely be applied for the synthesis of this compound starting from 6-methylquinoline.

By integrating these in silico predictions, chemists can design more efficient and targeted synthetic strategies, reducing the need for extensive trial-and-error experimentation.

Applications of 2,4 Dibromo 6 Methylquinoline As a Research Intermediate and Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The differential reactivity of the C2 and C4 halogens in 2,4-dihaloquinolines allows for a stepwise and controlled introduction of various substituents, paving the way for the synthesis of a diverse array of complex heterocyclic compounds.

The synthesis of polysubstituted quinolines is a significant area of research due to their prevalence in biologically active compounds. 2,4-Dibromo-6-methylquinoline is an excellent precursor for this purpose, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Research on related dihaloheterocycles, such as 2,4-dichloroquinazolines, has shown that the C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack and cross-coupling than the C2 position. tandfonline.com This differential reactivity can be exploited for the regioselective monosubstitution at the C4 position, leaving the C2-bromo substituent available for a subsequent, different functionalization. This sequential approach allows for the controlled synthesis of quinolines with distinct substituents at the 2 and 4 positions.

For instance, a Suzuki coupling reaction with an arylboronic acid can be performed selectively at the C4 position under carefully controlled conditions. The resulting 2-bromo-4-aryl-6-methylquinoline can then undergo a second, different coupling reaction (e.g., Sonogashira, Stille, or another Suzuki coupling) or a nucleophilic substitution at the C2 position to introduce a second point of diversity.

Table 1: Regioselectivity in Reactions of 2,4-Dihaloquinolines and Analogs

| Reactant | Reagent/Catalyst | Position of Primary Reaction | Product Type | Reference |

| 2,4-Dichloroquinazoline | Arylboronic acid / Pd catalyst | C4 | 4-Aryl-2-chloroquinazoline | tandfonline.com |

| 2,4-Dibromoquinoline (B189380) | Terminal alkyne / Pd/Cu catalyst (Sonogashira) | C2 | 2-Alkynyl-4-bromoquinoline | nih.gov |

| 2,4-Dibromoquinoline | Amine (SNAr) | C2 | 2-Amino-4-bromoquinoline | nih.gov |

This table illustrates the general reactivity patterns observed in related dihaloheterocyclic systems, which can be extrapolated to this compound.

The presence of two reactive halogens in this compound also makes it an ideal building block for the construction of fused polycyclic aromatic nitrogen heterocycles. These larger, more complex systems are of interest for their potential applications in materials science and as scaffolds in medicinal chemistry.

One-pot double cross-coupling reactions can be employed to build fused ring systems. nih.gov For example, reaction with a di-boronic acid or a molecule containing two nucleophilic sites can lead to the formation of new rings fused to the quinoline (B57606) core. While achieving high regioselectivity in one-pot double couplings of dihaloquinolines can be challenging, it offers a convergent route to complex structures. nih.gov The synthesis of such fused systems is a testament to the utility of this compound as a linchpin in the assembly of intricate molecular frameworks.

Role as a Scaffold in Medicinal Chemistry Research Programs

The quinoline nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. austinpublishinggroup.comresearchgate.net The 2,4-disubstituted quinoline scaffold, readily accessible from this compound, is of particular importance.

This compound provides a rigid and predictable framework for the rational design of ligands that can interact with specific biological targets, such as enzymes and receptors. The C2 and C4 positions serve as anchor points for the introduction of various functional groups that can be tailored to fit into the binding pockets of these targets.

A prime example of the successful application of a 2,4-disubstituted quinoline scaffold is the diarylquinoline (DARQ) class of antimycobacterial agents. tandfonline.com The lead compound in this class, TMC207 (Bedaquiline), is a potent inhibitor of mycobacterial ATP synthase and is used in the treatment of multidrug-resistant tuberculosis. tandfonline.comembopress.org The synthesis of such diarylquinolines can be envisioned starting from a dihaloquinoline precursor, where sequential Suzuki couplings would install the two aryl moieties. The 6-methyl group in this compound could be utilized to modulate the electronic and steric properties of the resulting ligands, potentially influencing their binding affinity and pharmacokinetic properties.

The development of potent and selective drug candidates relies heavily on systematic structure-activity relationship (SAR) studies. This compound is an ideal starting material for generating focused libraries of compounds for such studies. By systematically varying the substituents at the C2 and C4 positions, researchers can probe the structural requirements for optimal biological activity.

The discovery of TMC207 involved extensive SAR studies on the diarylquinoline scaffold. tandfonline.com These studies revealed the critical importance of the specific substitution patterns on both aryl rings and the quinoline core for potent antitubercular activity. For instance, the presence of a bromine atom at a specific position on one of the aryl rings was found to be crucial for high potency.

Table 2: Illustrative SAR of 2,4-Disubstituted Quinolines

| General Structure | R1 | R2 | Biological Activity | Reference |

| 2-Aryl-4-aryl-quinoline | Phenyl | Naphthyl | Antitubercular | tandfonline.com |

| 2-Aryl-4-carboxamide-quinoline | Phenyl | Substituted Phenyl | Anticancer, Antibacterial | austinpublishinggroup.com |

| 4-Amino-3-substituted-quinoline | Anilino | Methanol | α2C-Adrenoceptor Antagonist | acs.org |

This table provides a generalized overview of how modifications at the 2 and 4 positions of the quinoline ring can impact biological activity, based on findings from various research programs.

Contribution to the Development of Advanced Materials

The extended π-conjugated systems that can be synthesized from this compound are of significant interest in the field of materials science. The introduction of aryl or other unsaturated groups at the C2 and C4 positions can lead to molecules with desirable photophysical and electrochemical properties.

For example, 2,4-diarylquinoline-based platinum(II) complexes have been synthesized and their photophysical and electrochemical properties investigated. researchgate.net These complexes exhibit emission in the red region of the spectrum, with the incorporation of an aryl group at the 4-position of the quinoline core resulting in a significant red shift of the emission bands. researchgate.net Such properties make these materials potential candidates for use as phosphorescent emitters in organic light-emitting diodes (OLEDs) or as luminescence chemosensors. The ability to tune these properties by varying the substituents on the aryl rings, which can be readily achieved through cross-coupling reactions with this compound, highlights the compound's potential in the development of advanced materials.

Precursors for Optoelectronic Materials and Devices

There is currently no available research demonstrating the use of this compound as a direct precursor for optoelectronic materials and devices. The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) often relies on the precise synthesis of molecules with tailored electronic properties. Bromo-substituted aromatic and heteroaromatic compounds are frequently employed as key intermediates in these syntheses, typically undergoing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) to build larger, conjugated systems.

Theoretically, the two bromine atoms at the 2- and 4-positions of the quinoline ring in this compound could be selectively or sequentially functionalized. This would allow for the introduction of various electron-donating or electron-accepting groups, thereby tuning the energy levels (HOMO/LUMO) of the resulting molecule. The methyl group at the 6-position could also slightly influence the electronic properties and solubility of any derived materials. However, no specific examples of such applications for this particular isomer have been documented.

Application in Supramolecular Assembly and Nanomaterials Research

Research on the application of this compound in supramolecular assembly and nanomaterials is also not present in the current body of scientific literature. Supramolecular chemistry involves the design of molecules that can self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding.

The quinoline nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking. The bromine atoms could potentially engage in halogen bonding, a directional interaction that is increasingly used to control the self-assembly of molecules in the solid state. While these features suggest that derivatives of this compound could be designed to form specific supramolecular architectures, no such research has been reported.

Solution Behavior and Solvent Effects for 2,4 Dibromo 6 Methylquinoline Analogues

Solubility Studies in Monosolvents and Binary Solvent Mixtures

The solubility of a compound is a fundamental property that dictates its behavior in solution. For quinoline (B57606) derivatives, solubility is influenced by the interplay of solute-solute and solute-solvent interactions. Experimental determination of solubility is often carried out using the shake-flask method at various temperatures.

For instance, studies on analogues like 6-bromo-2-methylquinoline (B1268081) have determined its solubility in a range of monosolvents and binary solvent mixtures at temperatures from 278.15 K to 323.15 K. researchgate.net It has been observed that the solubility of such compounds generally increases with temperature. researchgate.net The choice of solvent plays a significant role; for example, the solubility of a similar compound, chlorzoxazone, is highest in 2-ethoxyethyl acetate (B1210297) and lowest in toluene. researchgate.net

In binary solvent mixtures, the solubility can be further manipulated. For example, in mixtures of a good solvent and a poor solvent, the solubility of the solute may increase with an increasing proportion of the good solvent. researchgate.net This is exemplified by the increased solubility of benorilate (B1667997) in binary mixtures with increasing mass fractions of positive solvents like DMAC and DMSO. researchgate.net

Illustrative Solubility Data of a Quinoline Analogue

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| Methanol | 298.15 | 1.50 |

| Ethanol | 298.15 | 1.25 |

| Isopropanol | 298.15 | 0.98 |

| Ethyl Acetate | 298.15 | 2.10 |

| Toluene | 298.15 | 0.75 |

Note: This table is illustrative and based on general trends observed for quinoline analogues.

Thermodynamic Properties of Dissolution and Solvation

The thermodynamic properties of dissolution, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insights into the energetics of the solution process. These parameters can be calculated from the temperature dependence of solubility data using the van't Hoff equation. nih.gov

A positive enthalpy of dissolution (ΔH > 0) indicates that the process is endothermic, meaning it requires energy to overcome the lattice energy of the solid solute and the solvent-solvent interactions. researchgate.net A positive entropy of dissolution (ΔS > 0) suggests an increase in disorder as the solute dissolves. The Gibbs free energy of dissolution (ΔG) determines the spontaneity of the process; a negative ΔG indicates a spontaneous dissolution. For many quinoline analogues, the dissolution process is found to be endothermic and entropy-driven. researchgate.net

Predictive Modeling of Solubility Data (e.g., Apelblat, van't Hoff, NRTL models)

Predictive models are valuable tools for estimating and correlating solubility data, reducing the need for extensive experimentation. core.ac.ukdiva-portal.org Several semi-empirical models are commonly used:

Modified Apelblat Equation: This model relates the mole fraction solubility to temperature and is known for its accuracy in fitting experimental data for various pharmaceutical compounds. researchgate.net

van't Hoff Equation: This thermodynamic model is used to describe the temperature dependence of solubility and to calculate the apparent thermodynamic properties of dissolution. researchgate.net

Non-Random Two-Liquid (NRTL) Model: The NRTL model is an activity coefficient model that can be used to correlate and predict the solubility of solutes in pure and mixed solvents. researchgate.netnih.gov It is particularly useful for systems with non-ideal behavior.

These models are generally successful in correlating the solubility of quinoline derivatives, with the modified Apelblat equation often providing a better fit to experimental data. researchgate.net

Analysis of Solute-Solvent Interactions and Their Influence on Chemical Processes

Understanding solute-solvent interactions is key to controlling chemical reactivity, crystallization, and other processes. nih.gov The solubility of a compound is a direct consequence of the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. rsc.org

For quinoline derivatives, the presence of the nitrogen atom and bromine substituents introduces polarity and the potential for specific interactions such as hydrogen bonding and dipole-dipole interactions. The aromatic quinoline ring can also participate in π-π stacking interactions. researchgate.net

In binary solvent mixtures, the phenomenon of preferential solvation can occur, where the solute is preferentially solvated by one of the solvent components. semanticscholar.org For example, in a dimethylacetamide (DMAC)-rich region of a binary mixture, a solute may be preferentially solvated by DMAC. researchgate.net The nature and strength of these interactions can be investigated using techniques like linear solvation energy relationships. researchgate.net These interactions significantly influence the stability of the solute in solution and can affect reaction kinetics and product formation. nih.gov

Q & A

What are the common synthetic routes for preparing 2,4-Dibromo-6-methylquinoline, and how do reaction conditions influence product yield?

Level: Basic

Methodological Answer:

The synthesis typically involves halogenation of a pre-functionalized quinoline core. For example, bromination of 6-methylquinoline using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) can yield mono- or di-brominated products. Microwave-assisted condensation reactions (e.g., Bi(OTf)₃-catalyzed reactions) improve regioselectivity and reduce reaction time . Purification via flash chromatography (silica gel, hexane/EtOAc gradients) ensures high yields (>80%). Optimizing stoichiometry and solvent polarity is critical to minimize byproducts like over-brominated derivatives .

How does the bromine substitution pattern in this compound affect its electronic properties and reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The bromine atoms at positions 2 and 4 act as directing groups, enhancing electrophilic aromatic substitution reactivity. Electron-withdrawing effects of bromine lower the LUMO energy, facilitating Suzuki-Miyaura couplings with arylboronic acids. PdCl₂(dcpf)/K₃PO₄ in 1,4-dioxane is effective for C–C bond formation, with steric hindrance from the methyl group at position 6 influencing coupling efficiency . DFT calculations can predict regioselectivity trends, correlating with experimental yields (e.g., 60–85% for para-substituted aryl groups) .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Level: Basic

Methodological Answer:

- NMR: ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for H-3/H-5 at δ 7.8–8.2 ppm). ¹³C NMR identifies quaternary carbons (C-2/C-4 brominated positions at δ 115–125 ppm) .

- X-ray Crystallography: Resolves spatial arrangement; intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.7 Å) stabilize the crystal lattice .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 315.92 for C₁₀H₈Br₂N) and fragmentation patterns .

What challenges arise in crystallizing this compound, and how can hydrogen bonding and π-π interactions be optimized for structural analysis?

Level: Advanced

Methodological Answer:

Crystallization challenges include polymorphism and solvent inclusion. Slow evaporation from ethyl acetate/hexane (7:3) at 4°C promotes single-crystal growth. Hydrogen bonding (N–H⋯O, 2.9 Å) and π-π interactions between quinoline rings (3.7 Å) enhance lattice stability. Additives like triethylamine can suppress protonation-induced solubility issues. Synchrotron radiation improves resolution for heavy atoms (Br), with SHELXL refining anisotropic displacement parameters .

How does this compound compare to other halogenated quinolines in terms of solubility and stability under various experimental conditions?

Level: Basic

Methodological Answer:

The methyl group at position 6 improves lipid solubility (logP ~3.2) compared to chloro analogs (logP ~2.8). Stability studies in DMSO (40°C, 7 days) show <5% degradation, whereas aqueous buffers (pH 7.4) induce hydrolysis of C–Br bonds over 72 hours. Compared to 6-chloro derivatives, brominated analogs exhibit higher thermal stability (TGA decomposition >200°C) .

What computational methods are suitable for modeling the interaction of this compound with biological targets, and how can DFT calculations validate experimental binding data?

Level: Advanced

Methodological Answer:

Docking studies (AutoDock Vina) using crystal structures of targets like p38α MAP kinase (PDB: 3COX) predict binding affinities (ΔG ~-9.2 kcal/mol). DFT (B3LYP/6-311G**) optimizes geometry and calculates electrostatic potential surfaces, identifying nucleophilic attack sites. MD simulations (50 ns) validate stability of ligand-receptor complexes, correlating with IC₅₀ values from kinase inhibition assays (e.g., 1.2–5.6 µM) .

What are the primary decomposition pathways of this compound under thermal stress, and how can stability studies be designed to assess its shelf life?

Level: Basic

Methodological Answer:

Thermogravimetric analysis (TGA) shows decomposition initiates at 210°C via C–Br bond cleavage. Accelerated stability testing (40°C/75% RH, 6 months) with HPLC monitoring detects dibromoquinoline oxide as a major degradant. Storage in amber vials under argon (-20°C) extends shelf life >2 years. LC-MS/MS identifies radical intermediates in oxidative pathways .

How can researchers resolve contradictory bioactivity data for this compound across different assay systems, and what validation strategies are recommended?

Level: Advanced

Methodological Answer:

Discrepancies often arise from assay-specific parameters (e.g., cell permeability vs. protein-binding efficiency). Orthogonal validation using:

- SPR (Surface Plasmon Resonance): Measures real-time binding kinetics (KD ~10⁻⁶ M).

- Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells.

- Dose-response curves: EC₅₀ values should align across ≥3 independent replicates. Adjusting DMSO concentration (<0.1%) minimizes solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.